molecular formula C9H17N B2959047 methyl(pent-4-yn-1-yl)(propan-2-yl)amine CAS No. 1566901-05-0

methyl(pent-4-yn-1-yl)(propan-2-yl)amine

Cat. No.: B2959047
CAS No.: 1566901-05-0
M. Wt: 139.242
InChI Key: MMEXPGVACNXRLW-UHFFFAOYSA-N
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Description

Methyl(pent-4-yn-1-yl)(propan-2-yl)amine (IUPAC name) is a tertiary amine with the molecular formula C₉H₁₇N (molecular weight: 139.14 Da). Its structure comprises a propargyl chain (pent-4-yn-1-yl), an isopropyl group (propan-2-yl), and a methyl group attached to a central nitrogen atom. Key identifiers include:

  • SMILES: CC(C)N(C)CCCC#C
  • InChIKey: MMEXPGVACNXRLW-UHFFFAOYSA-N
  • CAS Registry: 115873252 (PubChem CID)

Properties

IUPAC Name

N-methyl-N-propan-2-ylpent-4-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-5-6-7-8-10(4)9(2)3/h1,9H,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEXPGVACNXRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566901-05-0
Record name methyl(pent-4-yn-1-yl)(propan-2-yl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(pent-4-yn-1-yl)(propan-2-yl)amine can be achieved through various methods. One common approach involves the A3 coupling reaction, which is a three-component reaction of an aldehyde, an alkyne, and an amine . This reaction is typically catalyzed by transition metals such as copper or gold under solvent-free conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis would involve optimizing the A3 coupling reaction for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl(pent-4-yn-1-yl)(propan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce saturated amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyne-Containing Amines

Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine
  • Molecular Formula : C₉H₁₅N
  • Key Features : Replaces the terminal alkyne (C≡C) in the target compound with a double bond (pent-4-en-1-yl) and a shorter propargyl chain (prop-2-yn-1-yl).
  • Properties: Lower molecular weight (137.22 Da) and altered electronic properties due to the alkene-alkyne hybrid structure. No synthesis or application data is available, though it is cataloged as a commercial product .
(3-Aminopropyl)(methyl)(pent-4-yn-1-yl)amine Dihydrochloride
  • Molecular Formula : C₉H₂₀Cl₂N₂
  • Key Features: Adds an aminopropyl group to the nitrogen center, introducing a charged dihydrochloride salt form.
  • Applications : Likely used as a building block in drug discovery due to its primary amine functionality, which facilitates conjugation with carbonyl groups .

Aryl-Substituted Amines

(3-Bromophenyl)methyl amine
  • Molecular Formula : C₁₀H₁₄BrN
  • Properties : Higher molecular weight (228.13 Da) and liquid state at room temperature. Bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
(4-Nitrophenyl)methyl amine Hydrochloride
  • Molecular Formula : C₁₀H₁₄N₂O₂·HCl
  • Key Features: Incorporates a nitro group (-NO₂), which strongly withdraws electrons, reducing basicity compared to the target compound.
  • Applications : Nitro groups are often reduced to amines in medicinal chemistry, suggesting utility as an intermediate .

Branched Alkyl Amines

{[Bis(propan-2-yl)amino]methyl}(ethyl)amine
  • Molecular Formula : C₉H₂₂N₂
  • Key Features : Features two isopropyl groups and an ethyl chain, creating a highly branched tertiary amine.
  • Properties : Higher molecular weight (142.29 Da) and increased steric hindrance, which may slow nucleophilic reactions but enhance stability in catalytic systems .

Biological Activity

Methyl(pent-4-yn-1-yl)(propan-2-yl)amine, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be described by its IUPAC name: this compound. Its structure includes a propargylic group (pent-4-yne) and an isopropyl amine moiety, which may influence its biological interactions.

Pharmacological Properties

Recent studies have highlighted the biological significance of this compound. The compound exhibits various pharmacological activities, including:

  • Antimicrobial Activity : Preliminary screenings indicate that the compound may possess antimicrobial properties, similar to other aminopyrrolidinyl phosphonates .
  • Neuroprotective Effects : The compound has shown potential neuroprotective effects in models of stroke treatment .
  • Inhibition of Enzymatic Activity : It has been noted as an inhibitor of glycolytic enzymes, suggesting possible applications in metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar compounds:

CompoundStructureBiological ActivityIC50 (µM)
1N/AEnolase Inhibitor0.761
2N/ANeuroprotector0.744
3N/AAntimicrobialN/A

Note: IC50 values represent the concentration required to inhibit 50% of the target enzyme or cell activity.

Case Study 1: Neuroprotection in Stroke Models

In a study examining neuroprotective agents, this compound was evaluated for its efficacy in reducing neuronal death following ischemic injury. Results indicated a significant reduction in neuronal apoptosis compared to control groups, highlighting its potential as a therapeutic agent for stroke management.

Case Study 2: Antimicrobial Screening

A series of experiments were conducted to assess the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, with MIC values comparable to established antibiotics.

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